molecular formula C8H14O4 B11755475 ((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanol

((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanol

Cat. No.: B11755475
M. Wt: 174.19 g/mol
InChI Key: HSFKGNYIVXCLOJ-RULNZFCNSA-N
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Description

((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanol: is a complex organic compound with a unique bicyclic structure It is characterized by the presence of two furan rings fused together, each bearing a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanol typically involves the cyclization of suitable diols under acidic or basic conditions. One common method involves the use of a diol precursor, which undergoes cyclization in the presence of a strong acid like sulfuric acid or a base such as sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of catalysts and optimized reaction parameters is crucial in industrial settings to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanol: undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form diols or other reduced derivatives.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of diols or other reduced derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanol: has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of ((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanol involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of enzymes or receptors.

Comparison with Similar Compounds

((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanol: can be compared with other similar compounds, such as:

    Tetrahydrofuran derivatives: These compounds share a similar furan ring structure but differ in the number and position of functional groups.

    Cyclohexane diols: These compounds have a similar diol functionality but lack the bicyclic structure.

    Furan-2,5-dimethanol: This compound has a similar hydroxymethyl substitution but differs in the ring structure.

The uniqueness of This compound lies in its bicyclic structure, which imparts distinct chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

[(3S,3aR,6S,6aR)-6-(hydroxymethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]methanol

InChI

InChI=1S/C8H14O4/c9-1-5-3-11-8-6(2-10)4-12-7(5)8/h5-10H,1-4H2/t5-,6-,7+,8+/m0/s1

InChI Key

HSFKGNYIVXCLOJ-RULNZFCNSA-N

Isomeric SMILES

C1[C@@H]([C@@H]2[C@H](O1)[C@H](CO2)CO)CO

Canonical SMILES

C1C(C2C(O1)C(CO2)CO)CO

Origin of Product

United States

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